molecular formula C24H31FO6 B000751 Triamcinolone acetonide CAS No. 76-25-5

Triamcinolone acetonide

Cat. No. B000751
CAS RN: 76-25-5
M. Wt: 434.5 g/mol
InChI Key: YNDXUCZADRHECN-JNQJZLCISA-N
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Description

Synthesis Analysis

The synthesis of triamcinolone acetonide involves complex chemical reactions, primarily focusing on enhancing its efficacy and stability for medical use. One notable method involves labeling this compound with carbon-11 for use in PET studies. This process includes using labeled acetone as a synthetic intermediate, which reacts with triamcinolone to produce the acetonide, indicating a sophisticated synthesis process that ensures the compound's effectiveness and suitability for diagnostic applications (Berridge, Cassidy, & Bordeaux, 1994).

Molecular Structure Analysis

The molecular structure of this compound plays a critical role in its pharmacokinetics and pharmacodynamics. Its structure allows for a potent anti-inflammatory effect, estimated to be 40 times greater than cortisone or hydrocortisone. This high degree of effectiveness is attributed to its specific molecular configuration, which has been optimized through synthetic processes to enhance its anti-inflammatory properties while minimizing potential side effects (Smith, Zawisza, & Blank, 1958).

Chemical Reactions and Properties

This compound undergoes various chemical reactions based on its environment and formulation. For instance, in the presence of electrospraying techniques, its crystallinity decreases significantly, indicating a transformation that could influence its delivery and efficacy when applied topically or intravitreally. Such modifications are crucial for developing formulations that maximize therapeutic benefits while reducing risks (Jahangiri et al., 2014).

Physical Properties Analysis

The physical properties of this compound, including its solubility and stability, are essential for its effective use in medical treatments. These properties are influenced by the formulation and the presence of preservatives, such as benzyl alcohol, which may have retinal toxicity. The development of alternative formulations, such as those based on lipid nanocapsules, aims to enhance the drug's bioavailability and reduce potential toxicity, illustrating the importance of physical properties in the drug's clinical application (Formica et al., 2020).

Chemical Properties Analysis

Understanding this compound's chemical properties is crucial for optimizing its therapeutic effects. The compound's interaction with cellular receptors, its absorption profile, and its metabolism are all influenced by its chemical characteristics. Studies have shown that this compound can regulate glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form, highlighting the drug's mechanism of action at the molecular level and its potential for targeted therapy (McIntyre & Samuels, 1985).

Scientific Research Applications

  • Ophthalmic and Dermal Applications :

    • Triamcinolone acetonide has been developed into an ophthalmic suspension for treating systemic and topical diseases, highlighting its versatility in drug formulation (Nazir, Masih, & Iqbal, 2021).
    • It increases basic fibroblast growth factor (bFGF) production and decreases transforming growth factor-alpha 1 (TGF-α1) production in human dermal fibroblasts, suggesting potential dermatological applications (Carroll, Mikulec, Kita, & Koch, 2002).
    • The compound is used for treating redness, itching, scaling, and crusting in inflammatory skin disorders and dryness with psoriasis (Vuddagiri & Boddu, 2021).
  • Ocular Therapeutics :

    • Intravitreal injection of this compound significantly reduces retinal detachments and retinal neovascularization, demonstrating its effectiveness in ocular conditions (Tano, Chandler, & Machemer, 1980).
    • It shows promise in treating exudative age-related macular degeneration, improving visual acuity and fundus findings (Danis, Ciulla, PRATT, & ANLIKER, 2000).
    • This compound reverses osmotic swelling of retinal glial cells, contributing to the fast edema-resolving effect in human patients (Uckermann et al., 2005).
  • Other Therapeutic Uses :

    • In asthma management, this compound aerosols effectively control severe, chronic asthma, allowing the reduction or cessation of oral corticosteroids (Falliers, 1976).
    • It is effective in the treatment of knee osteoarthritis pain, significantly improving pain intensity, stiffness, and physical function (Paik, Duggan, & Keam, 2019).
    • This compound is also effective in managing allergic rhinitis, reducing symptoms within the first day of administration (Jeal & Faulds, 1997).

Mechanism of Action

Triamcinolone is a glucocorticoid that is about five times as potent as cortisol . It prevents the release of substances in the body that cause inflammation .

Future Directions

Triamcinolone acetonide is commonly used in medical practice to treat various skin conditions, including eczema, dermatitis, and allergies . It is a highly potent derivative of triamcinolone, with a strength that is about eight times greater than prednisone . Future research may focus on developing new formulations of this drug for different therapeutic uses .

Biochemical Analysis

Biochemical Properties

Triamcinolone acetonide interacts with glucocorticoid receptors, which are proteins that mediate the physiological effects of glucocorticoids . The binding of this compound to these receptors can modulate gene expression and influence various biochemical reactions . The exact nature of these interactions is complex and involves multiple signaling pathways .

Cellular Effects

This compound has anti-inflammatory, antipruritic, and vasoconstrictive properties . It can influence cell function by reducing the production of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules . In vitro studies have shown that this compound can exert protective effects against oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to glucocorticoid receptors, which leads to changes in gene expression . This can result in the inhibition or activation of enzymes, leading to changes in cellular metabolism . The exact details of these interactions at the molecular level are complex and involve multiple signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, one study showed a dose-dependent therapeutic effect of this compound on clinical and electrophysiological parameters of neuritis, with a lower degree of inflammatory infiltrates and demyelination in the sciatic nerve . Another study showed that this compound remained potent over a longer period of time compared to other corticosteroids .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, one study showed a dose-dependent therapeutic effect of this compound in an experimental autoimmune neuritis model in Lewis rats

Metabolic Pathways

This compound is metabolized in the liver, with the major metabolite being 6-beta-hydroxy-triamcinolone . It is involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues. One study showed that after intravenous administration, this compound was eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours . The volume of distribution was 103 L, indicating that the drug is distributed throughout the body .

Subcellular Localization

Given its mechanism of action involving binding to glucocorticoid receptors, it is likely that this compound is localized to the cytoplasm and nucleus of cells, where it can influence gene expression

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDXUCZADRHECN-JNQJZLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021371
Record name Triamcinolone acetonide
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Molecular Weight

434.5 g/mol
Source PubChem
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CAS RN

76-25-5
Record name Triamcinolone acetonide
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Record name Triamcinolone acetonide [USP:INN:BAN:JAN]
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Record name TRIAMCINOLONE ACETONIDE
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Record name 9-α-fluoro-11-β,21-dihydroxy-16-α,17-α-isopropylidenedioxypregna-1,4-diene-3,20-dione
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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